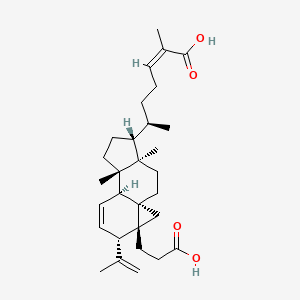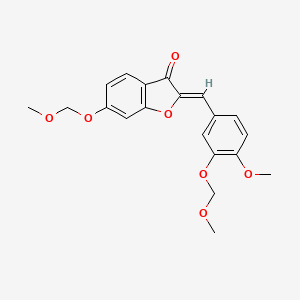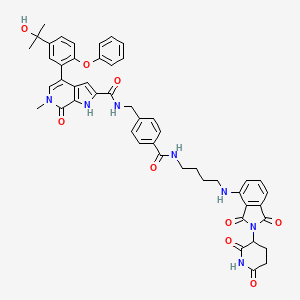
PROTAC BRD4 Degrader-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-17 is a compound designed to target and degrade the BRD4 protein. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in regulating gene expression. By degrading BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-17 involves the creation of a bifunctional molecule that links a ligand for BRD4 to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The two ligands are connected via a chemical linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD4 Degrader-17 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound may be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
PROTAC BRD4 Degrader-17 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of BRD4 and related proteins.
Biology: It is used to investigate the role of BRD4 in various biological processes, such as gene expression and cell signaling.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with BRD4 dysregulation, such as cancer.
Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4
Mechanism of Action
PROTAC BRD4 Degrader-17 exerts its effects by inducing the degradation of the BRD4 protein. The compound forms a ternary complex with BRD4 and an E3 ubiquitin ligase, bringing the two proteins into close proximity. This allows the E3 ligase to ubiquitinate BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the modulation of various biological processes, including gene expression and cell signaling .
Comparison with Similar Compounds
Similar Compounds
ARV-825: Another PROTAC targeting BRD4, known for its potent degradation activity.
MZ1: A PROTAC that targets BRD4 and has been extensively studied for its mechanism of action.
QCA570: A BRD4 degrader with demonstrated efficacy in preclinical studies.
Uniqueness
PROTAC BRD4 Degrader-17 is unique in its specific design and optimization for targeting BRD4. Its bifunctional nature allows for precise degradation of BRD4, making it a powerful tool for studying the biological functions of this protein and developing potential therapeutic strategies .
Properties
Molecular Formula |
C49H47N7O9 |
|---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-4-[5-(2-hydroxypropan-2-yl)-2-phenoxyphenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C49H47N7O9/c1-49(2,64)30-18-20-39(65-31-10-5-4-6-11-31)33(24-30)35-27-55(3)48(63)42-34(35)25-37(53-42)44(59)52-26-28-14-16-29(17-15-28)43(58)51-23-8-7-22-50-36-13-9-12-32-41(36)47(62)56(46(32)61)38-19-21-40(57)54-45(38)60/h4-6,9-18,20,24-25,27,38,50,53,64H,7-8,19,21-23,26H2,1-3H3,(H,51,58)(H,52,59)(H,54,57,60) |
InChI Key |
HBAAAVQUHXUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CC=C(C=C5)C(=O)NCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



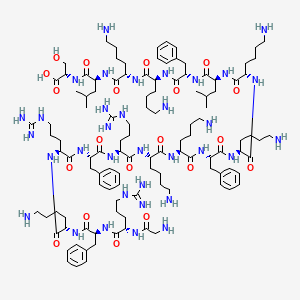
![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)



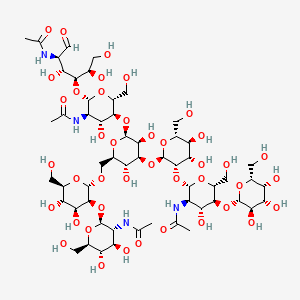
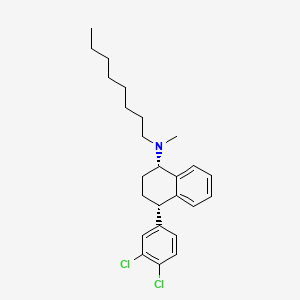
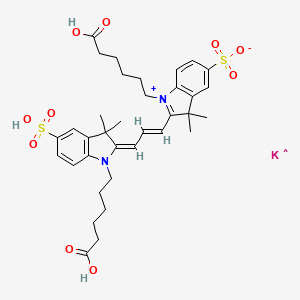
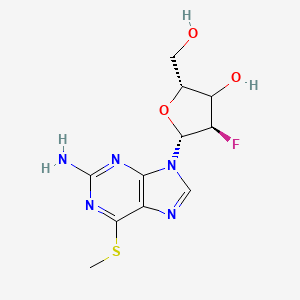
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
